

Unveiling the Structure of Desmethyl Metolazone: A Comparative Guide to Analytical Techniques

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Compound of Interest

Compound Name: *Desmethyl metolazone*

Cat. No.: *B580100*

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For researchers, scientists, and drug development professionals, the precise structural elucidation and confirmation of drug-related impurities are paramount for ensuring pharmaceutical safety and efficacy. This guide provides a comprehensive comparison of analytical techniques for the structural characterization of **Desmethyl metolazone**, a known impurity of the diuretic drug Metolazone.

Desmethyl metolazone, chemically identified as 7-Chloro-1,2,3,4-tetrahydro-2-methyl-4-oxo-3-phenyl-6-quinazolinesulfonamide, is a critical impurity that requires accurate identification and characterization.^{[1][2][3][4][5]} This guide delves into the experimental data and protocols necessary for its structural confirmation, offering a comparative analysis of key analytical methods.

Comparative Analysis of Analytical Techniques

The structural elucidation of a molecule like **Desmethyl metolazone** relies on a combination of spectroscopic techniques. Each method provides unique pieces of the structural puzzle, and their combined application leads to unambiguous confirmation. The primary techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Technique	Information Provided	Strengths	Limitations
Mass Spectrometry (MS)	Molecular weight and elemental composition.	High sensitivity, provides molecular formula.	Does not provide detailed connectivity information.
Tandem MS (MS/MS)	Fragmentation patterns for structural insights.	Helps in identifying key functional groups and their connectivity.	Interpretation can be complex for novel compounds.
^1H NMR Spectroscopy	Information about the number, environment, and connectivity of hydrogen atoms.	Provides detailed information on the proton framework of the molecule.	Can have overlapping signals in complex molecules.
^{13}C NMR Spectroscopy	Information about the number and type of carbon atoms (e.g., C, CH, CH ₂ , CH ₃).	Complements ^1H NMR by providing the carbon skeleton.	Lower sensitivity compared to ^1H NMR.
2D NMR (COSY, HSQC, HMBC)	Correlations between protons, between protons and carbons, and long-range proton-carbon correlations.	Unambiguously establishes the connectivity of atoms within the molecule.	Requires more instrument time and expertise for interpretation.

Experimental Data for Desmethyl Metolazone

While a complete set of published experimental NMR data for **Desmethyl metolazone** is not readily available in the public domain, its structure can be confirmed through mass spectrometry and inferred from the known structure of Metolazone. A forced degradation study of Metolazone using LC-MS has been instrumental in characterizing its degradation products, which would include **Desmethyl metolazone**.^{[1][6]}

Mass Spectrometry Data

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying impurities in pharmaceutical substances.

Experimental Protocol: LC-MS Analysis

A stability-indicating HPLC method coupled with a mass spectrometer is employed. The method separates Metolazone from its degradation products, including **Desmethyl metolazone**.

- HPLC Column: A reversed-phase C18 column (e.g., Kromasil C18, 250 x 4.6 mm, 5 μ m) is typically used.[\[1\]](#)
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.2% orthophosphoric acid) and an organic solvent (e.g., acetonitrile).[\[1\]](#)
- Detection: UV detection at a suitable wavelength (e.g., 238 nm) and mass spectrometric detection.[\[1\]](#)
- Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode is commonly used.

Expected Mass Spectrometry Results for **Desmethyl Metolazone**:

Parameter	Expected Value
Molecular Formula	C ₁₅ H ₁₄ ClN ₃ O ₃ S
Molecular Weight	351.8 g/mol
[M+H] ⁺ (Monoisotopic)	352.0520

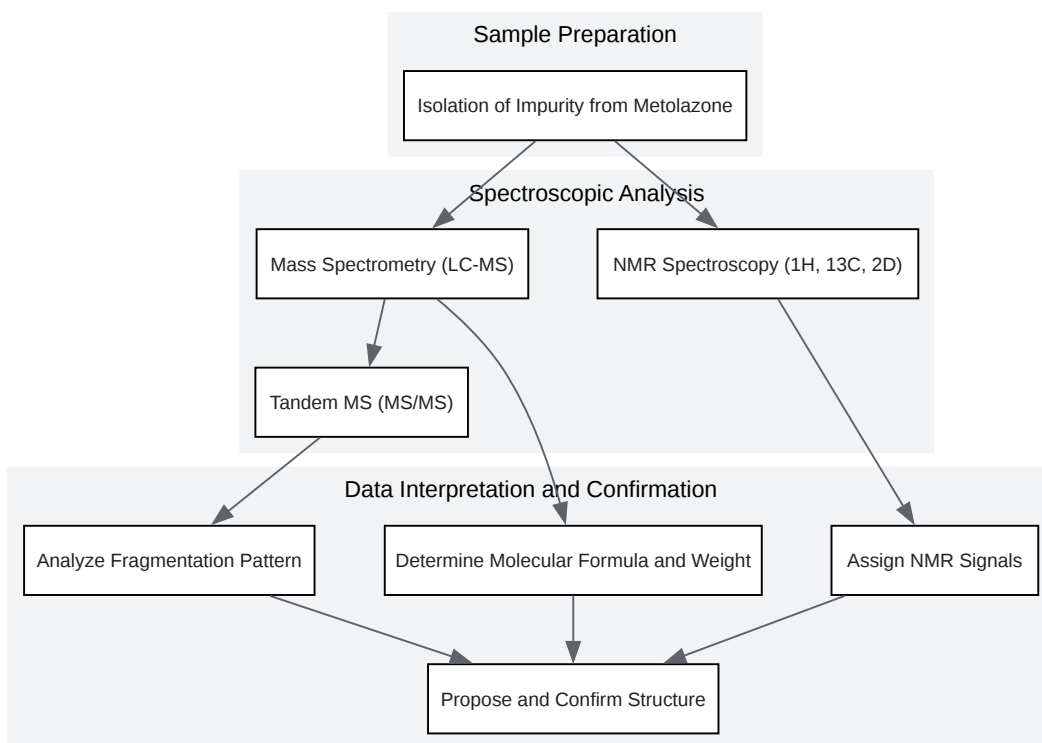
Tandem MS (MS/MS) Fragmentation:

The fragmentation pattern in MS/MS provides crucial structural information. For **Desmethyl metolazone**, key fragment ions would arise from the cleavage of the quinazolinone ring system and the loss of the sulfonamide group.

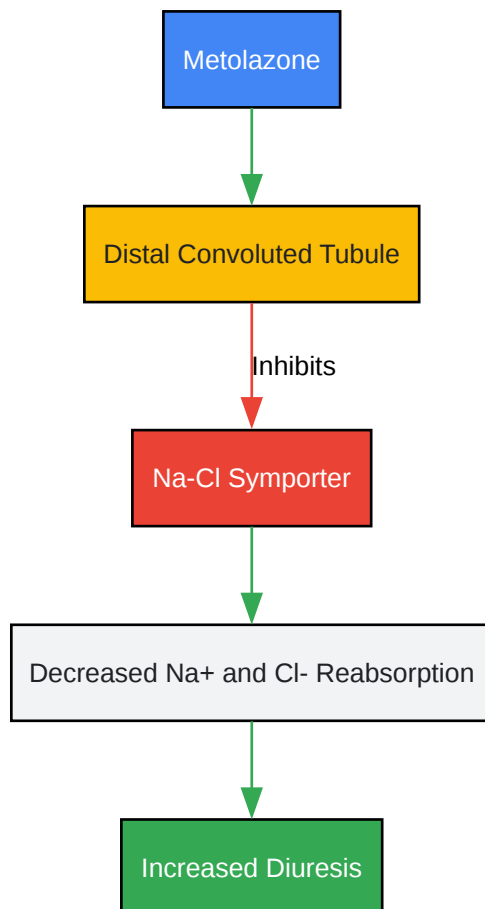
Structural Elucidation Workflow

The logical flow for the structural elucidation and confirmation of **Desmethyl metolazone** is outlined below.

Structural Elucidation Workflow for Desmethyl Metolazone



Mechanism of Action of Metolazone



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References

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